2-Chloro-1-(8-fluoro-2,4-dihydrobenzo[5,6]thiino[4,3-c]pyrazol-2-yl)ethan-1-one
Overview
Description
2-Chloro-1-(8-fluoro-2,4-dihydrobenzo[5,6]thiino[4,3-c]pyrazol-2-yl)ethan-1-one is a complex organic compound featuring a unique structure that includes a chloro and fluoro substituent on a benzo-thiino-pyrazole framework
Preparation Methods
The synthesis of 2-Chloro-1-(8-fluoro-2,4-dihydrobenzo[5,6]thiino[4,3-c]pyrazol-2-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo-thiino-pyrazole core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the chloro and fluoro substituents: Halogenation reactions are employed to introduce the chloro and fluoro groups at specific positions on the core structure.
Final assembly: The final step involves coupling the substituted core with ethanone under specific reaction conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
2-Chloro-1-(8-fluoro-2,4-dihydrobenzo[5,6]thiino[4,3-c]pyrazol-2-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or other reduced forms.
Coupling reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-1-(8-fluoro-2,4-dihydrobenzo[5,6]thiino[4,3-c]pyrazol-2-yl)ethan-1-one has several scientific research applications:
Medicinal chemistry: It is investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.
Materials science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological studies: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(8-fluoro-2,4-dihydrobenzo[5,6]thiino[4,3-c]pyrazol-2-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular pathways, such as those involved in cell cycle progression and apoptosis .
Comparison with Similar Compounds
Similar compounds to 2-Chloro-1-(8-fluoro-2,4-dihydrobenzo[5,6]thiino[4,3-c]pyrazol-2-yl)ethan-1-one include other halogenated benzo-thiino-pyrazoles and related heterocyclic compounds. These compounds share structural similarities but may differ in their specific substituents and resulting properties. For example:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature a pyrazole core but with different substituents, leading to variations in their biological activity and applications.
Thiazole derivatives: These compounds have a thiazole ring and exhibit a range of biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific combination of chloro and fluoro substituents on the benzo-thiino-pyrazole framework, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-1-(8-fluoro-4H-thiochromeno[4,3-c]pyrazol-2-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2OS/c13-4-11(17)16-5-7-6-18-10-2-1-8(14)3-9(10)12(7)15-16/h1-3,5H,4,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJGBVWEWUBIIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN(N=C2C3=C(S1)C=CC(=C3)F)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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